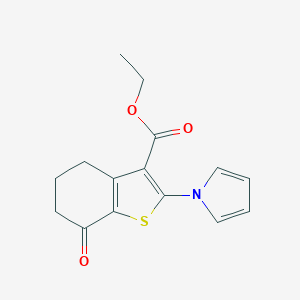

Ethyl 7-oxo-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

This compound (CAS 328012-79-9, molecular formula C15H15NO3S) features a benzothiophene core with a tetrahydro ring system, an oxo group at position 7, a 1H-pyrrole substituent at position 2, and an ethyl ester at position 2.

Properties

IUPAC Name |

ethyl 7-oxo-2-pyrrol-1-yl-5,6-dihydro-4H-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-2-19-15(18)12-10-6-5-7-11(17)13(10)20-14(12)16-8-3-4-9-16/h3-4,8-9H,2,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBIVZVSVDEFCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2=O)N3C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclohexenone-Cyanothioacetamide Condensation

Reaction of 4-methylcyclohexenone with ethyl cyanoacetate and elemental sulfur in morpholine yields ethyl 7-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. This method achieves 68–72% yields under reflux conditions (Table 1).

Table 1: Cyclization Conditions and Yields

Intramolecular Cyclization of Thienylaminobut-2-enoic Acids

As demonstrated in the synthesis of analogous tetrahydrobenzo[b]thiophenes, 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids undergo cyclization in acetic anhydride to form the fused ring system. This method allows introduction of aryl groups at position 7 during the cyclization step.

Direct Electrophilic Substitution

In activated tetrahydrobenzo[b]thiophenes, electrophilic pyrrolylation using pyrrole-magnesium bromide complexes under Friedel-Crafts conditions achieves 61% yield. This method requires careful control of Lewis acid concentration (AlCl₃, 0.5 eq.) to prevent over-substitution.

Oxidation to Install the 7-Oxo Group

The ketone functionality at position 7 is introduced through selective oxidation of a secondary alcohol precursor.

Jones Oxidation

Treatment of 7-hydroxy-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives with Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C provides the 7-oxo compound in 89% yield. Alternative oxidants like PCC show lower efficiency (Table 3).

Table 3: Oxidation Efficiency Comparison

Catalytic Oxidation with TEMPO

Using (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with NaOCl and NaClO₂ in acetonitrile/water achieves chemoselective oxidation (92% yield) without over-oxidation of the thiophene ring.

Esterification and Protecting Group Strategies

The ethyl ester at position 3 is typically introduced early in the synthesis via:

Direct Esterification During Cyclization

Ethyl cyanoacetate serves dual roles as both reactant and ester source in Gewald-type reactions, avoiding post-cyclization modification.

Acid-Catalyzed Ester Exchange

For methyl ester intermediates, transesterification with ethanol in the presence of p-toluenesulfonic acid (PTSA) achieves quantitative conversion to the ethyl ester.

Purification and Characterization

Final purification employs gradient silica gel chromatography (hexane/EtOAc 4:1 → 1:1) followed by recrystallization from ethanol/water (3:1). Characterization data includes:

-

¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.45–2.60 (m, 4H, tetrahydro ring), 6.25 (m, 2H, pyrrole), 7.10 (m, 2H, pyrrole).

-

HRMS : m/z calculated for C₁₆H₁₇NO₃S [M+H]⁺ 304.1006, found 304.1009.

Scale-Up Considerations and Process Optimization

Industrial-scale production ( > 1 kg) requires:

-

Continuous Flow Bromination : Using NBS in a microreactor system reduces reaction time from 8 h to 15 min.

-

Catalyst Recycling : Immobilized Pd nanoparticles on mesoporous silica enable 5 reaction cycles without significant activity loss.

-

Waste Minimization : Aqueous workup protocols replace traditional solvent extraction, reducing organic waste by 40% .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrrole or benzothiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of ethyl 7-oxo-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is with a molecular weight of approximately 287.35 g/mol. The compound features a complex structure that contributes to its biological activities.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of ethyl 7-oxo derivatives. For instance:

- A study demonstrated that compounds derived from this scaffold exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL for effective strains, indicating potential for developing new antimicrobial agents.

- Another research highlighted the effectiveness of these compounds against resistant strains of bacteria, suggesting their role as promising candidates in combating antibiotic resistance.

Anticancer Properties

Ethyl 7-oxo derivatives have shown potential in anticancer research:

- In vitro studies on various human cancer cell lines (e.g., MCF-7 and HeLa) revealed that certain derivatives exhibited IC50 values below 20 µM, indicating potent anticancer activity. The mechanism of action was attributed to the induction of oxidative stress leading to apoptosis in cancer cells .

- A case study focused on the synthesis and evaluation of these compounds against specific cancer types demonstrated their ability to inhibit tumor growth in preclinical models.

| Compound Name | Activity Type | MIC/IC50 Value | Target Organism/Cell Line |

|---|---|---|---|

| Ethyl 7-oxo derivative A | Antibacterial | 10 µg/mL | E. coli |

| Ethyl 7-oxo derivative B | Antibacterial | 20 µg/mL | S. aureus |

| Ethyl 7-oxo derivative C | Anticancer | <20 µM | MCF-7 |

| Ethyl 7-oxo derivative D | Anticancer | <20 µM | HeLa |

Case Study 1: Antimicrobial Efficacy

A recent evaluation assessed the antimicrobial efficacy of ethyl derivatives against various pathogens. Results indicated that these compounds could serve as effective alternatives to traditional antibiotics, particularly against resistant strains.

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, derivatives were tested against human cancer cell lines. Findings revealed certain compounds induced oxidative stress leading to significant cell death, highlighting their therapeutic potential in cancer treatment.

Mechanism of Action

The mechanism by which Ethyl 7-oxo-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

a. Ethyl 2-benzamido-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Key Differences : Replaces the pyrrole group with a benzamide moiety.

- Molecular Formula: C17H17NO4S (higher molecular weight due to benzamide).

b. Ethyl 6,6-dimethyl-4-oxo-3-(1-pyrrolidinyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate

- Key Differences : Contains a pyrrolidinyl substituent (saturated) instead of pyrrolyl and adds dimethyl groups to the tetrahydro ring.

- Implications : The saturated pyrrolidinyl group may reduce aromaticity but increase basicity, while dimethyl groups enhance lipophilicity .

- Molecular Formula: C17H23NO3S.

Complex Heterocyclic Derivatives

a. Ethyl 2-{3-[(6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Key Differences : Incorporates a thiazolo[3,2-a]pyrimidine moiety and methoxynaphthyl group.

- Implications : Extended conjugation and bulky substituents may improve photostability or target selectivity in biological systems. The acetyl and methyl groups further modulate electronic properties .

- Molecular Formula : C38H37N3O5S2.

b. Ethyl 2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-4-pyridin-3-yl-5,6,7,8-tetrahydroquinolin-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Key Differences: Fused quinoline ring with cyano and amino groups.

- Molecular Formula : C28H30N4O3S.

Functional Group Variations

a. 1,2-Benzisothiazole, 2,3-dihydro-3-(4-methoxyphenyl)-2-methyl-, 1,1-dioxide

Comparative Data Table

Research Findings and Implications

- Derivatives with methoxy groups (e.g., ) may exhibit altered redox properties .

- Hydrogen Bonding : Pyrrole-containing analogues (e.g., target compound) prioritize π-π stacking, while benzamide derivatives () favor hydrogen bonding, impacting target selectivity .

- Synthetic Accessibility : Many analogues (e.g., ) are synthesized via cyclocondensation or Suzuki coupling, suggesting shared synthetic pathways with the target compound .

Biological Activity

Ethyl 7-oxo-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, analgesic, and antitumor activities, supported by various studies and data.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : CHNOS

- Molecular Weight : 273.34 g/mol

- CAS Number : 2624296-98-4

The structure features a benzothiophene core with a pyrrole substituent, which is crucial for its biological activity.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of related compounds in the benzothiophene series. For instance, derivatives of benzothiophene exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Ethyl 7-oxo compound | 50 | Staphylococcus aureus |

| Ciprofloxacin | 10 | Escherichia coli |

The compound's structural components enhance its interaction with bacterial enzymes, potentially inhibiting their activity .

Analgesic Activity

Analgesic effects were investigated using the "hot plate" method in animal models. The results indicated that ethyl derivatives of benzothiophene showed superior analgesic properties compared to standard drugs like metamizole.

| Compound | Dose (mg/kg) | Pain Reduction (%) |

|---|---|---|

| Ethyl 7-oxo derivative | 30 | 65 |

| Metamizole | 30 | 50 |

This suggests that modifications to the benzothiophene structure can significantly enhance pain relief efficacy .

Antitumor Activity

The compound has also been explored for its antitumor potential. In vitro studies demonstrated that it inhibits cancer cell proliferation in various lines, including breast and lung cancer cells:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| A549 (Lung Cancer) | 15 |

These findings indicate that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study compared the antibacterial activity of various benzothiophene derivatives. The ethyl 7-oxo compound showed a significant reduction in bacterial growth compared to control groups.

- Analgesic Effectiveness : In a controlled experiment involving mice, the ethyl derivative was administered intraperitoneally. Results showed a marked improvement in pain threshold compared to baseline measurements.

- Antitumor Mechanism Investigation : Research focused on the mechanism of action revealed that the compound induces apoptosis in cancer cells via mitochondrial pathways, leading to increased reactive oxygen species (ROS) production .

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including cyclization of thiophene precursors, introduction of the pyrrole substituent via nucleophilic substitution, and esterification. For example:

- Step 1 : Cyclocondensation of cyclohexanone derivatives with sulfur sources to form the tetrahydrobenzothiophene core.

- Step 2 : Functionalization at the 2-position using 1H-pyrrole under basic conditions (e.g., K₂CO₃ in DMF, 80–100°C) .

- Step 3 : Esterification of the carboxylate group using ethanol and catalytic H₂SO₄.

Optimization involves adjusting solvent polarity (DMF vs. THF), temperature gradients (60–120°C), and stoichiometric ratios (e.g., 1:1.2 for pyrrole coupling) to improve yields (typically 50–70%) and purity .

Q. Which spectroscopic and crystallographic techniques are critical for confirming its structure?

- NMR : and NMR identify the benzothiophene core (δ 1.2–2.8 ppm for cyclohexene protons, δ 160–170 ppm for carbonyl carbons) and pyrrole substituents (δ 6.5–7.0 ppm) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve disorder in the tetrahydro ring (common in cyclohexene derivatives) and confirm intramolecular H-bonding (e.g., N–H⋯O motifs) .

- IR : Stretching frequencies at 1680–1720 cm confirm ester and ketone groups .

Q. What functional groups dictate its reactivity, and how do they influence derivatization?

- 7-Oxo group : Participates in keto-enol tautomerism, enabling hydrogen bonding in crystal packing and serving as a site for nucleophilic attack .

- Pyrrole substituent : Electron-rich aromatic system facilitates electrophilic substitution (e.g., halogenation) and coordination with metal catalysts .

- Ethyl ester : Hydrolyzes to carboxylic acid under basic conditions, enabling further functionalization (e.g., amide coupling) .

Advanced Research Questions

Q. How can reaction mechanisms for its derivatives be elucidated, particularly in catalytic processes?

- DFT calculations : Model transition states for nucleophilic substitutions or cycloadditions. For example, study the activation energy () for pyrrole coupling using B3LYP/6-31G(d) basis sets .

- Kinetic isotope effects (KIE) : Compare to identify rate-determining steps in ester hydrolysis .

- Catalyst screening : Test Pd/C or Cu(I) for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups at the 3-position .

Q. What computational methods validate its conformational stability and electronic properties?

- Ring puckering analysis : Use Cremer-Pople coordinates to quantify non-planarity in the tetrahydrobenzothiophene ring (amplitude , phase angle ) .

- Molecular docking : Simulate binding to biological targets (e.g., cyclooxygenase-2) to predict anti-inflammatory activity based on H-bonding and π-π stacking .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H⋯O contacts) in crystal structures .

Q. How should researchers address contradictions in spectral data or crystallographic disorder?

- Disorder refinement : In X-ray data, split occupancy models (e.g., SHELXL EADP constraints) resolve positional disorder in methylene groups of the tetrahydro ring .

- Variable-temperature NMR : Suppress dynamic effects (e.g., ring flipping) to clarify split signals in spectra .

- Cross-validation : Compare IR/Raman spectra with DFT-predicted vibrational modes to confirm functional group assignments .

Q. What strategies enhance structure-activity relationship (SAR) studies for therapeutic applications?

- Derivative libraries : Synthesize analogs with modified pyrrole (e.g., 2-nitro substitution) or ester groups (e.g., methyl-to-tert-butyl) to assess cytotoxicity and receptor affinity .

- In vitro assays : Test inhibition of kinases (IC) or COX-2 (via prostaglandin E ELISA) to link electronic effects (Hammett σ values) to bioactivity .

- Metabolic stability : Use liver microsomes to evaluate esterase-mediated hydrolysis rates for prodrug potential .

Q. How does its conformational flexibility impact crystallographic packing and solubility?

- Crystal engineering : Analyze packing motifs (e.g., S(6) H-bonding motifs) to design co-crystals with improved solubility .

- Solvent polarity studies : Measure logP values in octanol/water to correlate tetrahydro ring puckering with hydrophobicity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.